(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate
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Overview
Description
IQ-R is a novel hypoxia-sensitive fluorescent probe that consists of an indolequinone unit coupled with a rhodol fluorophore . This compound is specifically designed to detect hypoxic conditions within cells, making it a valuable tool in biological and medical research. The fluorescence of IQ-R is quenched by the indolequinone unit under normal conditions but is restored under hypoxic conditions through enzymatic reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IQ-R involves the coupling of an indolequinone unit with a rhodol fluorophore. The reaction typically requires specific conditions to ensure the successful conjugation of these two units. The process involves the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
While detailed industrial production methods for IQ-R are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of the final product, and implementing quality control measures to maintain consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
IQ-R undergoes several types of chemical reactions, primarily focusing on reduction and fluorescence activation under hypoxic conditions . The key reaction involves the enzymatic one-electron reduction of the indolequinone unit by NADPH: cytochrome P450 reductase, which restores the fluorescence of the rhodol unit .
Common Reagents and Conditions
The primary reagent involved in the activation of IQ-R is NADPH: cytochrome P450 reductase. This enzyme catalyzes the reduction of the indolequinone unit under hypoxic conditions, leading to the release of the non-conjugated free rhodol .
Major Products Formed
The major product formed from the reduction of IQ-R is the non-conjugated free rhodol, which exhibits robust fluorescence under hypoxic conditions .
Scientific Research Applications
IQ-R has a wide range of scientific research applications, particularly in the fields of biology, medicine, and chemistry . Some of its key applications include:
Bioimaging: IQ-R is used for cellular bioimaging to visualize hypoxic cancer cells.
Disease Research: IQ-R is employed in the study of diseases characterized by hypoxia, such as malignant solid tumors, inflammatory diseases, and cardiac ischemia.
Pharmacology: The compound is used in pharmacological research to develop and test new drugs targeting hypoxic conditions within the body.
Mechanism of Action
The mechanism of action of IQ-R involves its activation and reduction by endogenous reductase enzymes under hypoxic conditions . The indolequinone unit in IQ-R is reduced by NADPH: cytochrome P450 reductase, leading to the release of the non-conjugated free rhodol, which fluoresces. This process allows for the visualization of hypoxic cells, making IQ-R a powerful tool for detecting and studying hypoxia .
Comparison with Similar Compounds
IQ-R is unique in its design and functionality compared to other hypoxia-sensitive fluorescent probes . Some similar compounds include:
Indolequinone-based Probes: These probes also utilize the indolequinone unit for hypoxia detection but may differ in their fluorophore components and overall sensitivity.
Rhodol-based Probes: These probes use rhodol fluorophores for fluorescence but may not have the same hypoxia-sensitive properties as IQ-R.
IQ-R stands out due to its specific combination of an indolequinone unit and a rhodol fluorophore, providing enhanced sensitivity and specificity for hypoxia detection .
Properties
IUPAC Name |
(5-methoxy-1,2-dimethyl-4,7-dioxoindol-3-yl)methyl 2-[3-(dimethylamino)-6-oxoxanthen-9-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N2O7/c1-18-25(31-32(36(18)4)26(38)16-29(41-5)33(31)39)17-42-34(40)22-9-7-6-8-21(22)30-23-12-10-19(35(2)3)14-27(23)43-28-15-20(37)11-13-24(28)30/h6-16H,17H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVOZQBGUYUYJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)COC(=O)C3=CC=CC=C3C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N2O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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